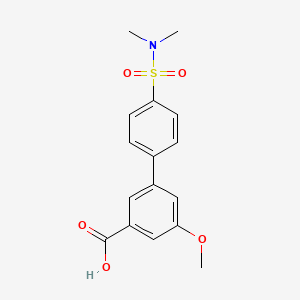
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% (3-4-DMSA-5-MBA) is an organic compound commonly used in scientific research. It is a white solid with a melting point of about 75-78 °C, and it is soluble in organic solvents such as ethanol, methanol, and acetone. 3-4-DMSA-5-MBA is a versatile compound with a wide range of applications in the laboratory, ranging from synthesis and catalysis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-4-DMSA-5-MBA has been widely used in scientific research due to its versatile properties. It has been used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a ligand in metal-catalyzed reactions. It has also been used in the study of biological systems, such as enzymes, proteins, and DNA. In addition, it has been used in the study of biochemical and physiological processes, including signal transduction, metabolism, and drug action.
Wirkmechanismus
The mechanism of action of 3-4-DMSA-5-MBA is not well understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It has also been shown to interact with other proteins, such as transcription factors, and to modulate their activity.
Biochemical and Physiological Effects
3-4-DMSA-5-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as proteases, phosphatases, and kinases. In addition, it has been shown to modulate the activity of transcription factors, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
3-4-DMSA-5-MBA has several advantages for use in the laboratory. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a very stable compound, and it does not degrade easily in the presence of light or heat. Furthermore, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in the laboratory. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic if ingested, and it should be handled with care in the laboratory.
Zukünftige Richtungen
There are several potential future directions for 3-4-DMSA-5-MBA. It could be used as a catalyst in the synthesis of other compounds, or as a reagent in chemical reactions. It could also be used to study the biochemical and physiological effects of other compounds, such as drugs or hormones. In addition, it could be used to study the regulation of gene expression, or to investigate the mechanism of action of enzymes. Finally, it could be used to develop new drugs or other compounds with therapeutic potential.
Synthesemethoden
3-4-DMSA-5-MBA can be synthesized by the reaction of 4-dimethylaminophenyl sulfamate and 5-methoxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of about 70 °C for 3-4 hours. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, to produce the desired product. The reaction mixture is then cooled and the product is isolated by filtration. The compound can also be synthesized from 4-dimethylaminobenzene sulfonate and 5-methoxybenzoic acid in the presence of a strong base.
Eigenschaften
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-6-4-11(5-7-15)12-8-13(16(18)19)10-14(9-12)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYXMWHXMXCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














